molecular formula C19H23ClN2S2 B216363 N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea

N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea

Cat. No. B216363
M. Wt: 379 g/mol
InChI Key: PMLYUHQMSOLSTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea, also known as BuChE-TU, is a chemical compound that has been widely studied for its potential therapeutic applications. It is a thiourea derivative that has shown promising results in various scientific research studies.

Mechanism of Action

N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea inhibits BuChE by binding to the active site of the enzyme. This prevents the breakdown of acetylcholine, which is a neurotransmitter that is involved in memory and cognitive function. By inhibiting BuChE, N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea increases the levels of acetylcholine in the brain, which may improve cognitive function in individuals with Alzheimer's disease and other neurological disorders.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit BuChE, it has been found to have antioxidant properties, which may protect against oxidative stress and inflammation. N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea has also been shown to have anti-cancer properties, making it a potential candidate for the treatment of certain types of cancer.

Advantages and Limitations for Lab Experiments

N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. It has also been shown to be highly selective for BuChE, making it a useful tool for studying the role of BuChE in neurological disorders. However, N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for the study of N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea. One potential direction is to further explore its potential therapeutic applications for neurological disorders, such as Alzheimer's disease. Another direction is to investigate its anti-cancer properties and potential use in cancer treatment. Additionally, further research is needed to optimize the synthesis method and improve the solubility of N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea for use in lab experiments.

Synthesis Methods

N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea can be synthesized through a multi-step process that involves the reaction of 4-butylaniline with 4-chlorobenzyl chloride to produce N-(4-butylphenyl)-4-chlorobenzylamine. This intermediate is then reacted with thiourea in the presence of a base to yield N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea. The synthesis method has been optimized to produce high yields of pure N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea.

Scientific Research Applications

N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea has been studied extensively for its potential therapeutic applications. It has been shown to inhibit butyrylcholinesterase (BuChE), an enzyme that is involved in the breakdown of acetylcholine. N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea has been found to be a potent inhibitor of BuChE, making it a potential candidate for the treatment of Alzheimer's disease and other neurological disorders.

properties

Product Name

N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea

Molecular Formula

C19H23ClN2S2

Molecular Weight

379 g/mol

IUPAC Name

1-(4-butylphenyl)-3-[2-(4-chlorophenyl)sulfanylethyl]thiourea

InChI

InChI=1S/C19H23ClN2S2/c1-2-3-4-15-5-9-17(10-6-15)22-19(23)21-13-14-24-18-11-7-16(20)8-12-18/h5-12H,2-4,13-14H2,1H3,(H2,21,22,23)

InChI Key

PMLYUHQMSOLSTI-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)NC(=S)NCCSC2=CC=C(C=C2)Cl

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=S)NCCSC2=CC=C(C=C2)Cl

Origin of Product

United States

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